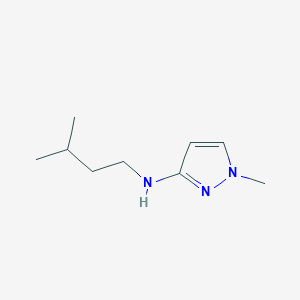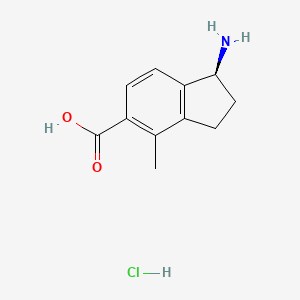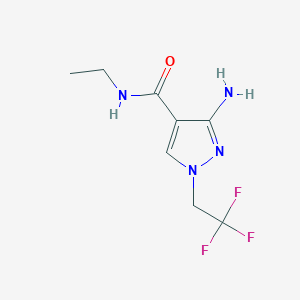![molecular formula C13H23N3O B11734083 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールは、シクロペンチル基とアミノアルコール側鎖が置換されたピラゾール環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールの合成は、一般的に以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジン誘導体と1,3-ジケトンまたはβ-ケトエステルの環化によって合成できます。
シクロペンチル基による置換: シクロペンチル基は、シクロペンチルハライドを用いたアルキル化反応によって導入されます。
アミノアルコール側鎖の付加: 最後のステップは、置換されたピラゾールと、4-アミノブタン-1-オールなどの適切なアミノアルコールを塩基性条件下で反応させることです。
工業的生産方法
この化合物の工業的生産方法は、高収率と純度を確保するために、上記の合成経路の最適化が伴う可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: ピラゾール環は、特定の条件下で還元されてジヒドロピラゾール誘導体を形成することができます。
置換: アミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を、置換反応に使用することができます。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: ジヒドロピラゾール誘導体の形成。
置換: さまざまな置換ピラゾール誘導体の形成。
4. 科学研究における用途
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールは、いくつかの科学研究における用途があります。
化学: より複雑な複素環式化合物の合成における中間体として使用されます。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピラゾール環は、天然基質または阻害剤を模倣することができ、生物学的経路の調節につながります。シクロペンチル基とアミノアルコール側鎖は、化合物の結合親和性と特異性に寄与します。
類似化合物との比較
類似化合物
4-{[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オール: ピラゾール環にメチル基が置換された類似の構造。
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)アミノ]メチル}ベンゼン-1,3-ジオール: ブタン-1-オール側鎖の代わりにベンゼン環が含まれています。
独自性
4-{[(1-シクロペンチル-1H-ピラゾール-4-イル)メチル]アミノ}ブタン-1-オールは、シクロペンチル置換ピラゾール環とアミノアルコール側鎖の特定の組み合わせが特徴です。この構造は、さまざまな用途に適した貴重な化合物となる、独特の化学的および生物学的特性を付与します。
特性
分子式 |
C13H23N3O |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
4-[(1-cyclopentylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H23N3O/c17-8-4-3-7-14-9-12-10-15-16(11-12)13-5-1-2-6-13/h10-11,13-14,17H,1-9H2 |
InChIキー |
BBXHIJMBHYSOHB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=C(C=N2)CNCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)



![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)
![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)

![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
